3-Acetoxy-2',5'-dichlorobenzophenone
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Overview
Description
3-Acetoxy-2’,5’-dichlorobenzophenone is a chemical compound with the CAS Number: 890100-28-4. It has a molecular weight of 309.151. The IUPAC name for this compound is 3- (2,5-dichlorobenzoyl)phenyl acetate1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of 3-Acetoxy-2’,5’-dichlorobenzophenone in the search results.Molecular Structure Analysis
The InChI code for 3-Acetoxy-2’,5’-dichlorobenzophenone is 1S/C15H10Cl2O3/c1-9(18)20-12-4-2-3-10(7-12)15(19)13-8-11(16)5-6-14(13)17/h2-8H,1H31. This code represents the molecular structure of the compound.
Chemical Reactions Analysis
I’m sorry, but I couldn’t find specific information on the chemical reactions involving 3-Acetoxy-2’,5’-dichlorobenzophenone in the search results.Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Acetoxy-2’,5’-dichlorobenzophenone are not fully detailed in the search results. However, it’s known that it has a molecular weight of 309.151.Scientific Research Applications
Organic Synthesis and Photoreactions
- Studies on related benzophenone derivatives reveal their significance in organic synthesis, particularly in photoreactions. For instance, the photochemistry of certain alkoxymethyl-substituted phenacyl chlorides and benzoates demonstrates the potential for creating complex organic structures through photolysis, involving mechanisms like 1,5-hydrogen migration and cyclization processes. Such research highlights the utility of benzophenone derivatives in synthetic organic chemistry, potentially applicable to 3-Acetoxy-2',5'-dichlorobenzophenone for synthesizing novel organic compounds or intermediates (Plíštil et al., 2006).
Enzymatic Biocatalysis
- In the field of biocatalysis, studies have demonstrated the efficiency of using whole-cell biocatalysts for producing chemical compounds, such as acetoin, from related substrates. This suggests that derivatives of benzophenone might also be explored as substrates in enzymatic reactions for the production of valuable chemicals, leveraging engineered microbial strains for high-efficiency conversion processes (Bao et al., 2014).
Catalysis and Chemical Reactions
- The use of nanocrystalline ZSM-5 as a catalyst for the regioselective acetolysis of epichlorohydrin, leading to products used in the manufacture of polyepoxy materials, exemplifies the role of specific catalysts in facilitating chemical transformations. This aligns with the potential exploration of 3-Acetoxy-2',5'-dichlorobenzophenone in similar catalytic processes, possibly as a reactant or a catalyst in specialized chemical syntheses (Roselin et al., 2012).
Safety And Hazards
I couldn’t find specific safety and hazard information for 3-Acetoxy-2’,5’-dichlorobenzophenone in the search results.
Future Directions
Unfortunately, I couldn’t find specific information on the future directions of research or applications for 3-Acetoxy-2’,5’-dichlorobenzophenone in the search results.
Please note that this information might not be complete or up-to-date. For a more comprehensive understanding, you may want to refer to more specialized databases or literature.
properties
IUPAC Name |
[3-(2,5-dichlorobenzoyl)phenyl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2O3/c1-9(18)20-12-4-2-3-10(7-12)15(19)13-8-11(16)5-6-14(13)17/h2-8H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIFNEOKVXFXQAN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1)C(=O)C2=C(C=CC(=C2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30641667 |
Source
|
Record name | 3-(2,5-Dichlorobenzoyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30641667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Acetoxy-2',5'-dichlorobenzophenone | |
CAS RN |
890100-28-4 |
Source
|
Record name | 3-(2,5-Dichlorobenzoyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30641667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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